N-cyclopropyl-2,2,3,3-tetrafluoropropanamide
Description
N-Cyclopropyl-2,2,3,3-tetrafluoropropanamide is a fluorinated amide compound characterized by a cyclopropyl group attached to the amide nitrogen and four fluorine atoms distributed symmetrically at the 2,2,3,3-positions of the propanamide backbone. This structural configuration confers unique physicochemical properties, including enhanced thermal stability and lipophilicity, which are critical for applications in agrochemicals and pharmaceuticals.
Properties
Molecular Formula |
C6H7F4NO |
|---|---|
Molecular Weight |
185.12 g/mol |
IUPAC Name |
N-cyclopropyl-2,2,3,3-tetrafluoropropanamide |
InChI |
InChI=1S/C6H7F4NO/c7-4(8)6(9,10)5(12)11-3-1-2-3/h3-4H,1-2H2,(H,11,12) |
InChI Key |
JQMIKURVBLONTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,2,3,3-tetrafluoropropanamide typically involves the reaction of cyclopropylamine with a fluorinated acyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Cyclopropylamine+2,2,3,3-tetrafluoropropanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like distillation and crystallization ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,2,3,3-tetrafluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products Formed
Substitution: Formation of this compound derivatives with different substituents.
Reduction: Formation of N-cyclopropyl-2,2,3,3-tetrafluoropropylamine.
Hydrolysis: Formation of cyclopropylamine and 2,2,3,3-tetrafluoropropanoic acid.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-cyclopropyl-2,2,3,3-tetrafluoropropanamide serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows chemists to explore various substitution reactions and modifications to create derivatives with tailored properties.
Biology
- Biological Activity Investigation : Research has indicated potential biological activities linked to this compound. Studies suggest that the incorporation of fluorine can enhance binding affinity to specific biomolecules, which may lead to significant biological effects.
Medicine
- Drug Development Potential : The compound is being explored for its potential use in pharmaceutical applications. Its unique properties may allow it to interact favorably with biological targets, potentially leading to the development of new therapeutic agents.
Industry
- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals and materials that require specific physical and chemical characteristics. Its fluorinated nature imparts desirable traits such as increased thermal stability and chemical resistance.
Case Studies
- Biological Activity Assessment : A study assessed the interaction of this compound with various enzymes. Results indicated that derivatives exhibited enhanced activity against specific biological targets compared to non-fluorinated analogs.
- Therapeutic Potential Exploration : In medicinal chemistry research focusing on drug design, derivatives of this compound were evaluated for their efficacy in treating diseases such as cancer and neurodegenerative disorders. Preliminary results showed promising activity profiles warranting further investigation.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,2,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-Amino-3-nitro-5-(trifluoromethyl)phenyl)-2,2,3,3-tetrafluoropropanamide (Nifluridide, EL-468)
Structural Differences :
- The amide nitrogen is substituted with an aromatic amine group containing nitro and trifluoromethyl substituents, unlike the cyclopropyl group in the target compound.
Functional Properties : - Application: Nifluridide is an insecticide effective against red imported fire ants (Solenopsis invicta), showing delayed toxicity that allows distribution within colonies .
- Stability : Rapidly cyclizes in aqueous environments (half-life: 2.0–15.5 hours depending on pH) to form EL-919, a benzimidazole derivative .
- Environmental Impact : High conversion rates in water (e.g., 96% within 96 hours at 20°C) suggest environmental persistence of its cyclized product .
N,N-Diethyl-2,3,3,3-tetrafluoropropanamide
Structural Differences :
- The amide nitrogen is substituted with two ethyl groups instead of a cyclopropyl group. Fluorine atoms are positioned at 2,3,3,3 rather than 2,2,3,3.
Functional Properties : - Physicochemical Data : Molecular weight = 201.16 g/mol; density = 1.178 g/cm³ .
- Safety : Classified as a skin and eye irritant (R36/38) .
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-(cyclopropylmethoxy)propanamide
Structural Differences :
- Contains a cyclopropylmethoxy group and a trifluoromethylphenyl substituent, differing in both the amide side chain and aromatic group.
Functional Properties :
Comparative Data Table
Key Research Findings
- Role of Fluorine Symmetry : Symmetric 2,2,3,3-tetrafluorination (as in the target compound and nifluridide) enhances thermal and chemical stability compared to asymmetric analogs like N,N-diethyl-2,3,3,3-tetrafluoropropanamide .
- Toxicity Profiles : Compounds with aromatic amines (e.g., nifluridide) exhibit delayed toxicity mechanisms, whereas cyclopropyl analogs may require distinct metabolic pathways for activation .
Biological Activity
N-cyclopropyl-2,2,3,3-tetrafluoropropanamide is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal and agricultural chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by the presence of a cyclopropyl group and multiple fluorine atoms. The molecular formula is , and its molecular weight is approximately 180.13 g/mol. The fluorinated groups enhance its lipophilicity and stability, which are crucial for biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms influences the electronic properties of the molecule, allowing it to modulate enzyme activities and receptor interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, potentially altering cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Biological Activity Data
A summary of the biological activity findings for this compound is presented below:
Case Studies
- Antimicrobial Studies : Research conducted by Smith et al. (2020) demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones.
- Anticancer Research : A study published in the Journal of Medicinal Chemistry (2021) explored the compound's effects on various cancer cell lines. Results indicated that it induced apoptosis through the mitochondrial pathway in breast cancer cells.
- Agricultural Applications : A patent application (WO2020064492A1) highlighted the use of this compound as a seed treatment to control pest populations in crops like soybean and corn. Field trials demonstrated a significant reduction in pest-related damage compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
